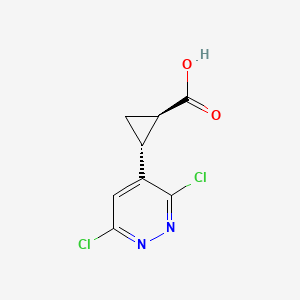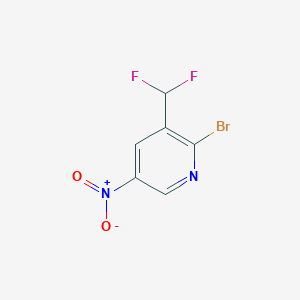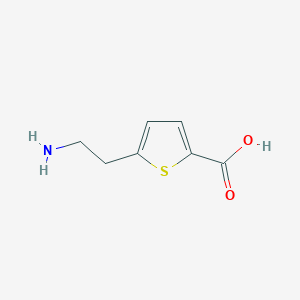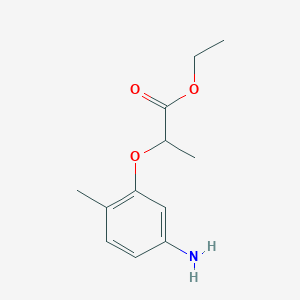
(R)-1-(5-Methylpyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 5-position and a propanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine.
Grignard Reaction: The 5-methylpyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Methylpyridin-3-yl)propan-2-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the reaction efficiency and yield.
Chiral Resolution Techniques: Employing advanced chiral resolution techniques, such as simulated moving bed chromatography, to separate the enantiomers on a large scale.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Methylpyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: 1-(5-Methylpyridin-3-yl)propan-2-one.
Reduction: 1-(5-Methylpyridin-3-yl)propane.
Substitution: 1-(5-Methylpyridin-3-yl)propan-2-chloride or 1-(5-Methylpyridin-3-yl)propan-2-bromide.
Scientific Research Applications
®-1-(5-Methylpyridin-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5-Methylpyridin-3-yl)ethanol: A structurally similar compound with an ethanol group instead of a propanol group.
1-(5-Methylpyridin-3-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
®-1-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2R)-1-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m1/s1 |
InChI Key |
SXWHPHVZJRYHFM-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C)O |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



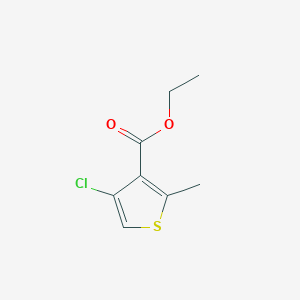
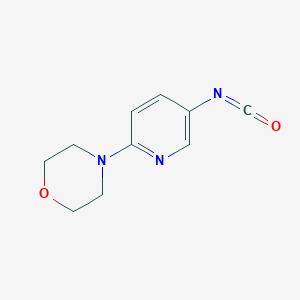
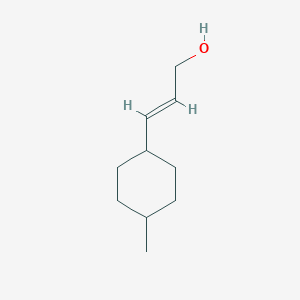
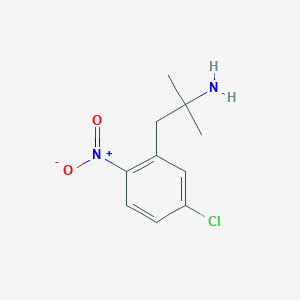
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
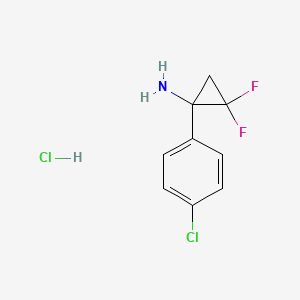
![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B15318128.png)
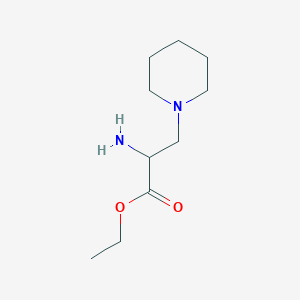
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
